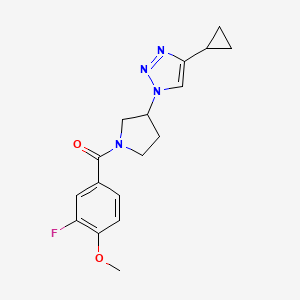

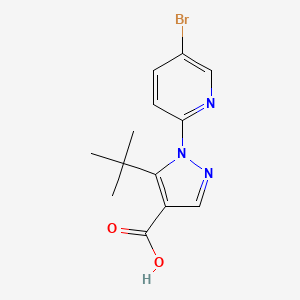

3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound that has been mentioned in the context of antitumor activity . It is an arylamide derivative that exhibits high RAF/MEK complex-stabilizing activity and can be used for the treatment or prevention of cell proliferative disorders, particularly cancers .

Molecular Structure Analysis

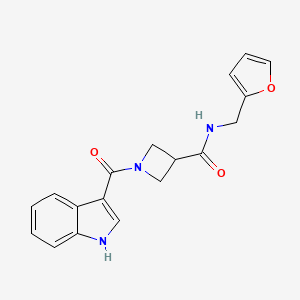

The molecular structure of a compound like 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide would involve various functional groups. These include the amide group (CONH2), the aromatic ring structures of the benzamide and methoxyphenyl groups, and the tetrazole ring .Physical And Chemical Properties Analysis

Specific physical and chemical properties of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, such as its melting point, boiling point, and density, were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents

Research into benzamide derivatives, including compounds structurally similar to 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, has led to the identification of antidiabetic agents. A study demonstrated the synthesis of benzamide derivatives as part of the search for new treatments for diabetes mellitus. These compounds showed promise in structure-activity relationship studies, highlighting their potential as candidate drugs for diabetes management (Nomura et al., 1999).

PET Imaging Agents

Another research application involves the synthesis of difluoro-N-benzamide compounds for positron emission tomography (PET) imaging in cancer diagnostics. Specifically, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent indicates the utility of difluoro-N-benzamide derivatives in imaging B-Raf(V600E) mutations in cancers (Wang et al., 2013).

Electroluminescence in Polymer LEDs

Compounds containing fluoro groups, such as 3,4-difluoro-N-benzamide derivatives, have been used in the development of hole-transporting materials (HTMs) for polymer light-emitting diodes (LEDs). These materials aim to enhance device performance by modulating the energy levels and enabling thermal cross-linking to prevent interfacial mixing (Cheng et al., 2011).

Antipathogenic Activity

The synthesis and characterization of benzamide derivatives, including those with fluoro groups, have shown significant antipathogenic activities, particularly against strains known for their biofilm-forming capabilities. These findings suggest the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Wirkmechanismus

The compound is known to exhibit high RAF/MEK complex-stabilizing activity . RAF and MEK are proteins involved in cell signaling pathways that regulate cell growth and survival. By stabilizing the RAF/MEK complex, this compound could potentially inhibit abnormal cell proliferation, making it useful in the treatment or prevention of cancers .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUYFXYTWLSIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2684244.png)

![4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2684250.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)

![N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2684252.png)

![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)

![methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2684259.png)